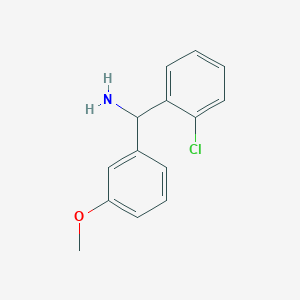

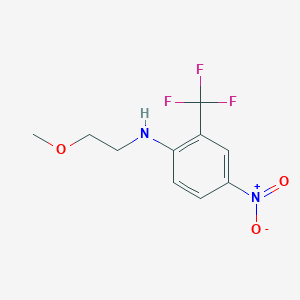

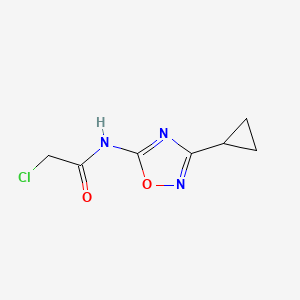

N-(cyclobutylmethyl)-4-iodoaniline

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cyclodextrins and Derivatives in Drug Delivery

Cyclodextrins, which share structural similarities with N-(cyclobutylmethyl)-4-iodoaniline through their capacity for complex formation, have been extensively studied for their applications in drug delivery systems. These cyclic oligosaccharides can form inclusion complexes with various compounds, enhancing the solubility, stability, and bioavailability of guest molecules. Their application extends across pharmaceuticals, food, cosmetics, and environmental protection, showcasing their versatility and importance in scientific research and industrial applications (Sharma & Baldi, 2016).

Transition-Metal Phosphors for Organic Light Emitting Diodes (OLEDs)

Research on transition-metal-based phosphors, which are critical for OLED technology, often involves the synthesis and application of complex organic molecules similar to this compound. These compounds play a significant role in developing highly efficient and tunable phosphorescent materials for use in displays and lighting. The design and synthesis of these materials focus on modifying ligands around the metal center to achieve desired photophysical properties, demonstrating the compound's relevance in material science and optoelectronics (Chi & Chou, 2010).

Nanosponges for Controlled Drug Release

Cyclodextrin-based nanosponges represent another innovative application area closely related to the functional capabilities of this compound. These highly porous nanoparticles are designed for controlled drug release, offering new ways to improve drug solubility and stability. The versatility of nanosponges, derived from the structural flexibility and host-guest interaction capabilities of cyclodextrins, highlights the potential of similar compounds in nanotechnology and pharmaceuticals (Sherje et al., 2017).

Molecular Modeling and Cyclodextrins

The field of molecular modeling, especially in the context of cyclodextrins and their complexes, presents an indirect application of compounds like this compound. Through computational studies, researchers can predict the behavior of cyclodextrin complexes, optimizing their properties for various applications, from drug delivery to environmental remediation. This research underscores the importance of computational chemistry in understanding and applying complex molecules (Zhao et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

N-(cyclobutylmethyl)-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9,13H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPECKZFFPNBPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1455729.png)

![3-Ethoxyspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1455731.png)

![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B1455733.png)

![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)